molecular formula C23H20N4O5 B3962965 Methyl 4-[6-amino-5-cyano-3-(3,4-dimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate

Methyl 4-[6-amino-5-cyano-3-(3,4-dimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate

Cat. No.: B3962965
M. Wt: 432.4 g/mol
InChI Key: KFSKFAMRCQCQCK-UHFFFAOYSA-N
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Description

Methyl 4-[6-amino-5-cyano-3-(3,4-dimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate is a complex organic compound that belongs to the class of pyrano[2,3-c]pyrazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrano[2,3-c]pyrazole core, which is fused with a benzoate moiety, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[6-amino-5-cyano-3-(3,4-dimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate typically involves a multi-component reaction. One common method involves the condensation of aryl aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate. This reaction is often carried out under solvent-free conditions at elevated temperatures (around 80°C) using a catalyst such as disulfonic acid imidazolium chloroaluminate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient catalytic systems are likely to be employed to optimize yield and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[6-amino-5-cyano-3-(3,4-dimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, such as converting cyano groups to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Methyl 4-[6-amino-5-cyano-3-(3,4-dimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-[6-amino-5-cyano-3-(3,4-dimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate involves its interaction with biological targets. The compound’s high chemical activity is attributed to the pyran ring, which can open and form reactive intermediates. These intermediates can interact with nucleophilic centers in tumor cells, acting as alkylating agents and inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • Methyl-6-amino-3-acetyl-4-phenyl-5-cyano-4H-pyran-2-carboxylate
  • Methyl-6-amino-5-cyano-4-(furan-2-yl)-3-(3-methoxybenzoyl)-4H-pyran-2-carboxylate

Uniqueness

Methyl 4-[6-amino-5-cyano-3-(3,4-dimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate stands out due to its specific substitution pattern and the presence of both pyrano[2,3-c]pyrazole and benzoate moieties.

Properties

IUPAC Name

methyl 4-[6-amino-5-cyano-3-(3,4-dimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O5/c1-29-16-9-8-14(10-17(16)30-2)20-19-18(12-4-6-13(7-5-12)23(28)31-3)15(11-24)21(25)32-22(19)27-26-20/h4-10,18H,25H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFSKFAMRCQCQCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC=C(C=C4)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-[6-amino-5-cyano-3-(3,4-dimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate
Reactant of Route 2
Methyl 4-[6-amino-5-cyano-3-(3,4-dimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate
Reactant of Route 3
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Reactant of Route 3
Methyl 4-[6-amino-5-cyano-3-(3,4-dimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate
Reactant of Route 4
Methyl 4-[6-amino-5-cyano-3-(3,4-dimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate
Reactant of Route 5
Methyl 4-[6-amino-5-cyano-3-(3,4-dimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate
Reactant of Route 6
Methyl 4-[6-amino-5-cyano-3-(3,4-dimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate

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